

# Application Notes and Protocols: Diastereoselective Reduction of N-Sulfinyl Ketimines

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

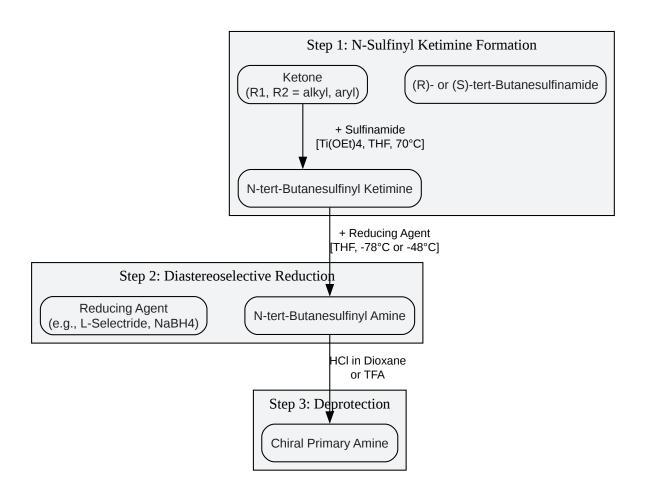
The diastereoselective reduction of N-sulfinyl ketimines represents a cornerstone of modern asymmetric synthesis, providing a reliable and highly stereocontrolled route to valuable chiral primary amines. These amines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and chiral catalysts. The N-sulfinyl group, particularly the N-tert-butanesulfinyl group introduced by Ellman, serves as an exceptionally effective chiral auxiliary. It activates the imine for nucleophilic attack, directs the stereochemical outcome of the reduction, and can be readily cleaved under mild acidic conditions to furnish the free amine.[1][2][3]

The stereoselectivity of the reduction can often be controlled by the choice of reducing agent, allowing for access to either diastereomer of the product from a single N-sulfinyl ketimine enantiomer.[4][5][6] This flexibility is crucial in drug discovery and development, where the stereochemistry of a molecule can profoundly impact its biological activity. This document provides detailed protocols for the synthesis and diastereoselective reduction of N-sulfinyl ketimines, along with data on the yields and diastereoselectivities achieved with various substrates and reducing agents.

### **General Reaction Scheme**



The overall transformation involves two key steps: the condensation of a ketone with a chiral sulfinamide to form the N-sulfinyl ketimine, followed by its diastereoselective reduction to the corresponding sulfinamide. Subsequent removal of the sulfinyl group yields the chiral primary amine.



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Caption: General workflow for the synthesis of chiral primary amines.

# Data Presentation: Diastereoselective Reduction of N-Sulfinyl Ketimines



The choice of reducing agent is critical for controlling the diastereoselectivity of the reduction. Coordinating metal hydrides typically favor one diastereomer through a closed, chair-like transition state, while non-coordinating, sterically hindered reagents favor the opposite diastereomer via an open transition state.[4][7]

Table 1: Reduction of N-tert-Butanesulfinyl Ketimines with L-Selectride

Entry	Ketone Substrate (R1, R2)	Diastereomeri c Ratio (d.r.)	Yield (%)	Reference
1	Acetophenone (Ph, Me)	>99:1	95	[8]
2	Propiophenone (Ph, Et)	>99:1	96	
3	2- Acetylnaphthalen e	>99:1	94	
4	3-Methyl-2- butanone (i-Pr, Me)	98:2	92	
5	Cyclohexyl methyl ketone	98:2	93	[9]

Table 2: Reversal of Diastereoselectivity using NaBH4



Entry	Ketone Substrate (R1, R2)	Reducing Agent	Diastereom eric Ratio (d.r.)	Yield (%)	Reference
1	3,4- Dihydronapht halen-1(2H)- one	L-Selectride	97:3	96	[5][6]
2	3,4- Dihydronapht halen-1(2H)- one	NaBH4	3:97	99	[5][6]
3	1-Indanone	L-Selectride	98:2	95	[5][6]
4	1-Indanone	NaBH4	2:98	99	[5][6]
5	Acetophenon e (Ph, Me)	L-Selectride	96:4	98	[5][6]
6	Acetophenon e (Ph, Me)	NaBH4	11:89	99	[5][6]

# **Experimental Protocols**

# Protocol 1: Synthesis of N-tert-Butanesulfinyl Ketimines

This protocol describes a general procedure for the condensation of a ketone with (R)-tert-butanesulfinamide.

#### Materials:

- Ketone (1.0 equiv)
- (R)-tert-Butanesulfinamide (1.1 equiv)
- Titanium(IV) ethoxide (Ti(OEt)4) (2.0 equiv)
- Anhydrous Tetrahydrofuran (THF)



- Brine
- Anhydrous Magnesium Sulfate (MgSO4)

#### Procedure:

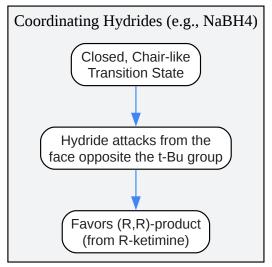
- To a round-bottom flask charged with the ketone and (R)-tert-butanesulfinamide, add anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
- Add titanium(IV) ethoxide to the solution at room temperature.
- Heat the reaction mixture to 70 °C and stir for 5-12 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature and add an equal volume of brine with vigorous stirring for 15 minutes.
- Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.
- Separate the organic layer from the filtrate and wash the aqueous layer with ethyl acetate.
- Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
- The crude N-tert-butanesulfinyl ketimine can be purified by flash column chromatography on silica gel.

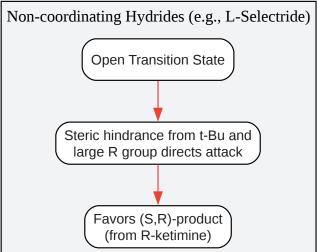
# Protocol 2: Diastereoselective Reduction with L-Selectride

This protocol is suitable for obtaining the (S,R)-diastereomer of the resulting N-tert-butanesulfinyl amine when using an (R)-N-tert-butanesulfinyl ketimine.









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